PROTAC EED Binding Affinity
The PROTAC constructed with PRC1 ligand 1 as the EED-binding moiety (MS181, compound 1) binds EED with a Kd of 190 ± 16 nM as measured by isothermal titration calorimetry (ITC), representing a 15.8-fold higher affinity than the PROTAC constructed with EED226 as the EED-binding moiety (MS147), which binds EED with a Kd of 3.0 μM by ITC [1]. This comparison holds despite both PROTACs containing the same EED-binding pharmacophore concept, because the distinct chemical scaffold of PRC1 ligand 1 permits a different linker attachment geometry that enhances ternary complex formation with CRBN [2].
| Evidence Dimension | EED binding affinity (Kd) of the full PROTAC molecule by ITC |
|---|---|
| Target Compound Data | Kd = 190 ± 16 nM (MS181, containing PRC1 ligand 1 as EED-binding moiety) |
| Comparator Or Baseline | Kd = 3.0 μM (MS147, containing EED226 as EED-binding moiety) |
| Quantified Difference | 15.8-fold higher affinity (190 nM vs. 3,000 nM) |
| Conditions | Isothermal titration calorimetry (ITC); recombinant EED protein; mean ± SD from two independent experiments [1] |
Why This Matters
For PROTAC design and procurement, higher target-protein binding affinity directly correlates with more efficient ternary complex formation and lower required treatment concentrations, making PRC1 ligand 1 the preferred EED-binding building block over EED226 when constructing CRBN-based PRC1 degraders.
- [1] Kabir M, Yu X, Kaniskan HÜ, Jin J. J Med Chem. 2024;67(8):6880-6892. PMC11069391, Figure 6A and surrounding text. View Source
- [2] Park KS, Qin L, Kabir M, et al. Adv Sci (Weinh). 2023;10(10):2205573. PMC10074066. View Source
